molecular formula C18H15NO2S2 B11689404 (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11689404
M. Wt: 341.5 g/mol
InChI Key: CKEFHOGKZBTQKQ-WJDWOHSUSA-N
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Description

The compound (5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxynaphthalene moiety, and a prop-2-en-1-yl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxynaphthaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

(5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:

    (5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-THIAZOLIDINONE: Lacks the prop-2-en-1-yl group, resulting in different chemical reactivity and biological activity.

    (5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(METHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Contains a methyl group instead of the prop-2-en-1-yl group, which may affect its binding affinity and selectivity towards molecular targets.

The unique structural features of (5Z)-5-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15NO2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S2/c1-3-10-19-17(20)16(23-18(19)22)11-12-8-9-15(21-2)14-7-5-4-6-13(12)14/h3-9,11H,1,10H2,2H3/b16-11-

InChI Key

CKEFHOGKZBTQKQ-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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